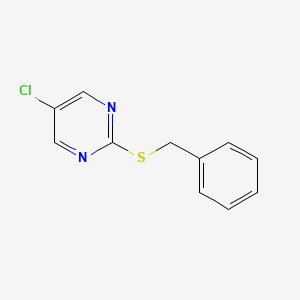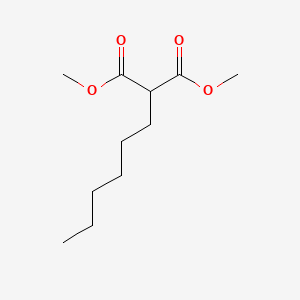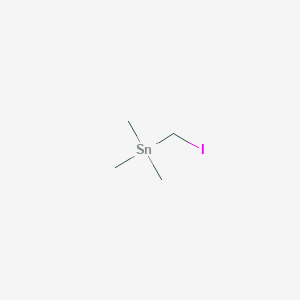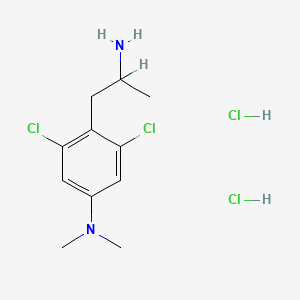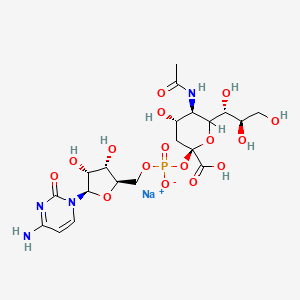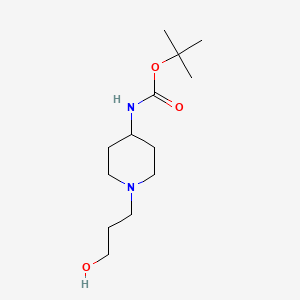
tert-Butyl (1-(3-hydroxypropyl)piperidin-4-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl (1-(3-hydroxypropyl)piperidin-4-yl)carbamate is a chemical compound with the molecular formula C13H26N2O3 and a molecular weight of 258.36 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Métodos De Preparación
The synthesis of tert-Butyl (1-(3-hydroxypropyl)piperidin-4-yl)carbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate. One common synthetic route includes the following steps :
Starting Material: The synthesis begins with the preparation of 1-(3-hydroxypropyl)piperidine.
Protection: The hydroxyl group of 1-(3-hydroxypropyl)piperidine is protected using tert-butyl chloroformate to form the corresponding carbamate.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to increase yield and efficiency .
Análisis De Reacciones Químicas
Tert-Butyl (1-(3-hydroxypropyl)piperidin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Aplicaciones Científicas De Investigación
Tert-Butyl (1-(3-hydroxypropyl)piperidin-4-yl)carbamate has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as a protective agent against neurodegenerative diseases.
Industry: The compound is used in the development of new materials and as a building block for the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl (1-(3-hydroxypropyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets and pathways . For example, it may act as an inhibitor of certain enzymes, preventing the formation of harmful aggregates in neurodegenerative diseases. The compound’s ability to modulate receptor activity can also contribute to its therapeutic effects.
Comparación Con Compuestos Similares
Tert-Butyl (1-(3-hydroxypropyl)piperidin-4-yl)carbamate can be compared with other similar compounds, such as :
Tert-Butyl (3-hydroxypropyl)carbamate: Similar in structure but lacks the piperidine ring, which may result in different biological activities.
Tert-Butyl (4-hydroxy-3-(3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate: Contains additional functional groups that may enhance its biological activity.
Tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate: Contains a formyl group, which may alter its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which combines the properties of piperidine and carbamate, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C13H26N2O3 |
|---|---|
Peso molecular |
258.36 g/mol |
Nombre IUPAC |
tert-butyl N-[1-(3-hydroxypropyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C13H26N2O3/c1-13(2,3)18-12(17)14-11-5-8-15(9-6-11)7-4-10-16/h11,16H,4-10H2,1-3H3,(H,14,17) |
Clave InChI |
BLSSFKJTAHYNLG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCN(CC1)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-Ethoxycarbonyl-spiro[1,3-benzodioxole-2,4'-piperidine]](/img/structure/B8659207.png)
![4-Methylamino-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B8659216.png)
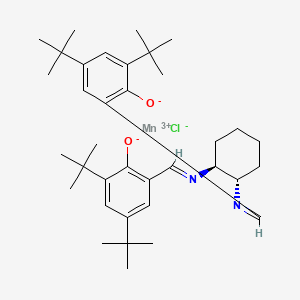
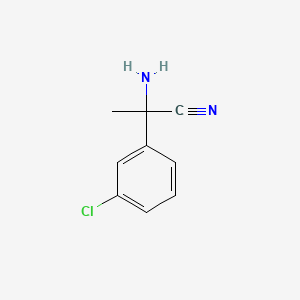

![8-(5-Pyrimidinyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8659240.png)
